Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)-
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Overview
Description
Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazolo-phthalazine moiety, and a phenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazolo-phthalazine core, followed by the introduction of the pyrrolidine ring and the phenyl group. Common reagents used in these steps include hydrazine derivatives, aldehydes, and amines. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. Solvents like methanol, ethanol, or acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)-: can be compared with other acetamide derivatives that have similar structural features.
Triazolo-phthalazine derivatives: These compounds share the triazolo-phthalazine core and may exhibit similar biological activities.
Pyrrolidine-containing compounds: These compounds contain the pyrrolidine ring and may have comparable chemical reactivity.
Uniqueness
The uniqueness of Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
87540-06-5 |
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Molecular Formula |
C21H20N6O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-(6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H20N6O/c1-14(28)22-16-10-8-15(9-11-16)19-23-24-20-17-6-2-3-7-18(17)21(25-27(19)20)26-12-4-5-13-26/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,28) |
InChI Key |
WIBMHODPGXACRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5 |
Origin of Product |
United States |
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